Balanced Isoform Inhibition vs. High nNOS Selectivity
nNOS-IN-1 is a broad-spectrum NOS inhibitor with comparable potency across all three isoforms, whereas NOS1-IN-1 is a highly selective nNOS inhibitor. This fundamental difference in selectivity profile dictates their distinct experimental utilities. nNOS-IN-1 inhibits nNOS with an IC50 of 2.5 μM, iNOS with 5.7 μM, and eNOS with 13 μM, exhibiting a selectivity ratio of approximately 5-fold for nNOS over eNOS [1]. In stark contrast, NOS1-IN-1 inhibits nNOS with a Ki of 120 nM (approximately 0.12 μM), and displays 2617-fold selectivity for nNOS over eNOS (Ki=39 μM) and 325-fold over iNOS (Ki=325 μM) [2].
NOS1-IN-1: 2617-fold nNOS over eNOS
| Evidence Dimension | Inhibitory Potency and Isoform Selectivity (nNOS vs. eNOS vs. iNOS) |
|---|---|
| Target Compound Data | nNOS IC50 = 2.5 μM; iNOS IC50 = 5.7 μM; eNOS IC50 = 13 μM |
| Comparator Or Baseline | NOS1-IN-1: nNOS Ki = 120 nM (~0.12 μM); eNOS Ki = 39 μM; iNOS Ki = 325 μM |
| Quantified Difference | nNOS-IN-1 is ~5-fold selective for nNOS over eNOS; NOS1-IN-1 is 2617-fold selective for nNOS over eNOS and 325-fold over iNOS. |
| Conditions | Enzymatic assays using recombinant NOS isoforms (rat nNOS, bovine eNOS, murine iNOS) [1][2]. |
Why This Matters
The choice between broad-spectrum inhibition (nNOS-IN-1) and high nNOS-selectivity (NOS1-IN-1) is critical for accurately interpreting biological outcomes, especially in complex systems where multiple NOS isoforms are co-expressed.
- [1] Cottyn B, et al. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Bioorg Med Chem. 2008 Jun 1;16(11):5962-73. View Source
- [2] Ace Therapeutics. NOS1-IN-1 Product Page. Accessed 2026. View Source
